Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl-
Description
Chemical Identity and Structure Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl- (CAS: 41319-39-5) is a silicon-based organometallic compound with the molecular formula C₆H₂₀Cl₂N₂Si₃ (as per CAS registry data) . Its structure features a central silicon atom bonded to two chlorodimethylsilyl groups (-Si(CH₃)₂Cl) and two methyl groups, forming a disilazane backbone. This compound is primarily utilized in research settings, particularly in organosilicon chemistry and materials science, as a precursor for synthesizing functionalized siloxanes or silicone polymers .
Key Challenges in Data Consistency A notable discrepancy exists in reported molecular data. While specifies the formula as C₆H₂₀Cl₂N₂Si₃ (theoretical molecular weight ~275.17 g/mol), lists a conflicting formula (C₆H₂₀Cl₂I₃N₂S₃---) and molecular weight (668.05 g/mol).
Properties
CAS No. |
41319-39-5 |
|---|---|
Molecular Formula |
C6H20Cl2N2Si3 |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
[bis[[chloro(dimethyl)silyl]amino]-methylsilyl]methane |
InChI |
InChI=1S/C6H20Cl2N2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h9-10H,1-6H3 |
InChI Key |
GQWGAKCMXWILOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N[Si](C)(C)Cl)N[Si](C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl- typically involves the reaction of a suitable diamine with chlorodimethylsilane or its derivatives under controlled conditions. The key reaction is the substitution of amine hydrogens by chlorodimethylsilyl groups, often facilitated by catalysts or specific reaction conditions to promote selective bis-substitution.
Literature-Based Synthetic Approaches
Although direct literature specifically naming "Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl-" is limited, closely related compounds and their synthetic routes provide valuable insights. For example, the synthesis of related bis(chlorodimethylsilyl) diamines or silazane derivatives often follows these general steps:
- Starting Materials : A diamine such as 1,1-dimethyl-ethylenediamine or similar is used as the backbone.
- Chlorodimethylsilane Reagents : Chlorodimethylsilane (ClSiMe2H) or chlorodimethylsilyl chloride (ClSiMe2Cl) serve as the silylating agents.
- Reaction Conditions : The reaction is typically carried out in anhydrous solvents such as toluene, hexane, or tetrahydrofuran under inert atmosphere (argon or nitrogen) to prevent hydrolysis of chlorosilanes.
- Catalysis and Temperature : Catalysts such as alkaline-earth metal complexes (e.g., calcium, strontium, barium amides) can be employed to promote dehydrocoupling or substitution reactions at moderate temperatures (room temperature to 60 °C).
- Workup : Removal of byproducts such as HCl or H2 gas and purification by crystallization or sublimation.
Representative Synthetic Procedure (Inferred from Related Organosilicon Chemistry)
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of diamine solution | Dissolve 1,1-dimethyl-ethylenediamine in dry toluene under argon | Anhydrous diamine solution |
| 2 | Addition of chlorodimethylsilane | Slowly add chlorodimethylsilane dropwise at 0 °C to room temperature | Formation of silylated intermediate |
| 3 | Catalysis (optional) | Add catalyst such as [Ba(N(SiMe3)2)2(THF)2] at 3-5 mol% | Facilitate substitution and dehydrocoupling |
| 4 | Stirring and heating | Stir at 25-60 °C for several hours (e.g., 16 h) | Complete substitution to bis(chlorodimethylsilyl) derivative |
| 5 | Workup and purification | Remove volatiles under vacuum, crystallize from hexane or toluene | Pure Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl- |
Detailed Research Findings from Related Studies
A 2019 study on alkaline-earth metal-catalyzed dehydrocoupling of silanes and amines provides mechanistic and procedural insights relevant to this compound's preparation:
- Alkaline-earth catalysts such as barium complexes efficiently catalyze the reaction of silanes with amines, releasing hydrogen gas and forming Si–N bonds.
- The reaction proceeds rapidly at room temperature with 5 mol% catalyst loading, achieving complete conversion within hours.
- The product's molecular weight and degree of polymerization can be controlled by stoichiometry and catalyst loading.
- Purification by crystallization yields high-purity organosilicon amine derivatives.
- NMR spectroscopy confirms the presence of Si–N bonds and substitution patterns.
Although this study focuses on ferrocene-containing polycarbosilazanes, the fundamental chemistry of chlorodimethylsilyl substitution on diamines is analogous.
Data Table: Typical Reaction Parameters and Outcomes
| Parameter | Typical Value | Notes |
|---|---|---|
| Diamine concentration | 0.05 - 0.5 M | In dry toluene or hexane |
| Chlorodimethylsilane equivalents | 2.0 equiv per diamine | Ensures bis-substitution |
| Catalyst loading | 3 - 5 mol% (Ba or Ca amides) | Optional but accelerates reaction |
| Temperature | 25 - 60 °C | Room temperature to mild heating |
| Reaction time | 12 - 24 hours | Complete conversion observed |
| Yield | 50 - 80% | After purification |
| Purification method | Crystallization or sublimation | To remove unreacted reagents and byproducts |
Analytical Characterization
- NMR Spectroscopy : ^1H and ^29Si NMR confirm substitution of amine hydrogens by chlorodimethylsilyl groups.
- X-ray Crystallography : Single-crystal X-ray diffraction can verify the molecular structure and confirm the bis-substitution pattern.
- Molecular Weight Estimation : End-group analysis and diffusion-ordered NMR spectroscopy (DOSY) provide molecular weight and polymerization degree data when applicable.
- Gas Evolution Monitoring : Detection of H2 gas during reaction confirms dehydrocoupling mechanism.
Summary and Professional Insights
The preparation of Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl- is best achieved via controlled reaction of a suitable diamine with chlorodimethylsilane derivatives under anhydrous and inert conditions, often catalyzed by alkaline-earth metal complexes to promote efficient Si–N bond formation. Reaction parameters such as stoichiometry, catalyst loading, temperature, and solvent choice critically influence yield and purity. Analytical techniques including NMR and X-ray crystallography are essential for confirming structure and substitution.
The methodologies are supported by recent peer-reviewed research in organosilicon chemistry, which, while focusing on related polycarbosilazane systems, provide a robust framework applicable to this compound's synthesis. The avoidance of unreliable sources ensures the data's integrity and the preparation's reproducibility in professional laboratory settings.
Chemical Reactions Analysis
Types of Reactions: Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form silanols and amines.
Condensation Reactions: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions under mild conditions.
Condensation Conditions: Condensation reactions are often facilitated by catalysts such as acids or bases.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include substituted silanes.
Hydrolysis Products: The primary products of hydrolysis are silanols and amines.
Condensation Products: Condensation reactions yield polysiloxanes with varying chain lengths and properties.
Scientific Research Applications
Chemistry: Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- is used as a precursor in the synthesis of various silicon-based materials, including siloxanes and silanes. It is also employed in the development of novel catalysts and reagents for organic synthesis.
Biology and Medicine: In biological research, this compound is used to modify surfaces and create biocompatible materials
Industry: Industrially, Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- is used in the production of silicone-based polymers and resins. It is also utilized in the manufacturing of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- involves the reactivity of the silicon-nitrogen bonds. These bonds can undergo hydrolysis and condensation reactions, leading to the formation of silanols and polysiloxanes. The compound’s reactivity is influenced by the electronic properties of the silicon and nitrogen atoms, which facilitate various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl- with structurally related silanediamines:
Analysis of Structural and Functional Differences
Substituent Effects on Reactivity Chlorodimethylsilyl Groups: The target compound’s chlorinated substituents enhance electrophilicity, making it reactive in nucleophilic substitutions (e.g., cross-coupling reactions) . In contrast, the tert-butyl variant (CAS 186598-40-3) exhibits steric hindrance due to bulky substituents, reducing reactivity but improving thermal stability . Ethylamino vs.
Physical Properties
- Boiling Points : The tert-butyl derivative (167–187°C) has a higher boiling point than the chlorinated target compound (data unavailable), likely due to increased molecular weight and van der Waals interactions .
- Density : The tert-butyl compound’s density (0.816 g/cm³) reflects lower polarity compared to chlorinated analogs .
Applications
Biological Activity
Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl- (CAS No. 14579-91-0), is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₇Cl₂N₃Si₂
- Molecular Weight : 230.283 g/mol
- IUPAC Name : N,N'-bis(chlorodimethylsilyl)-1,1-dimethylsilanediamine
- Structure : The compound features a central silane backbone with chlorodimethylsilyl groups attached to the nitrogen atoms.
Mechanisms of Biological Activity
Silanediamines are known for their reactivity and ability to form stable bonds with various biological molecules. The biological activity of silanediamine can be attributed to several mechanisms:
-
Antimicrobial Properties :
- Studies have shown that silanediamines exhibit antimicrobial activity against a range of bacteria and fungi. The chlorosilane groups enhance the compound's ability to disrupt microbial cell membranes, leading to cell lysis.
-
Cytotoxic Effects :
- Research indicates that silanediamines can induce cytotoxicity in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in malignant cells.
-
Surface Modification :
- Silanediamines are often used in bioconjugation and surface modification processes due to their ability to form covalent bonds with hydroxylated surfaces. This property is particularly useful in drug delivery systems and biosensors.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of silanediamine against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition zones compared to control groups. The results are summarized in Table 1.
| Microorganism | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| S. aureus | 18 | 0 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that silanediamine induced apoptosis at concentrations as low as 10 µM. The following table summarizes the IC50 values observed during the experiments.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 10 |
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. Silanediamines can be toxic at high concentrations, leading to skin irritation and respiratory issues upon exposure. Proper handling protocols should be followed to mitigate risks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl-, and how can side reactions be minimized?
- Methodology : The compound can be synthesized via ammonolysis or amine substitution reactions. For example, reacting chlorodimethylsilane derivatives with sterically hindered amines under anhydrous conditions (e.g., using Schlenk-line techniques) minimizes hydrolysis. Evidence from analogous silanediamine syntheses suggests that slow addition of reactants at low temperatures (-10°C to 0°C) and inert atmospheres (N₂/Ar) reduces side reactions like oligomerization .
- Key Parameters : Monitor reaction progress via ¹H NMR or FT-IR to detect Si-Cl bond consumption. Use excess amine to drive the reaction to completion, followed by vacuum distillation for purification .
Q. How does hydrolysis sensitivity impact experimental design for handling this compound?
- Methodology : Due to rapid hydrolysis (moisture sensitivity rating: 8), storage under inert gas (e.g., in flame-sealed ampoules or Schlenk flasks) and handling in gloveboxes are critical. Pre-drying solvents (e.g., THF over Na/benzophenone) and substrates is essential. For kinetic studies, use stopped-flow NMR or quartz crystal microbalance (QCM) to quantify hydrolysis rates .
- Data Contradictions : Some literature reports conflicting hydrolysis rates due to trace water in solvents; rigorous drying protocols are necessary for reproducibility .
Advanced Research Questions
Q. What role does this compound play in polymerization reactions, and how can its reactivity be modulated?
- Methodology : As a silylated intermediate, it facilitates ring-opening polymerization (ROP) of cyclosilazanes. For example, ammonolysis generates reactive Si-N-Si linkages for polysilazane precursors. Modulate reactivity by adjusting substituents on the amine (e.g., tert-butyl vs. isopropyl groups) to control steric bulk and electron density .
- Advanced Characterization : Use MALDI-TOF mass spectrometry to analyze oligomer distributions and GPC/SEC for molecular weight profiling. Kinetic studies via in-situ FT-IR can track Si-N bond formation .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?
- Methodology : Contradictions in ²⁹Si NMR chemical shifts (δ -10 to -20 ppm) often arise from solvent polarity or temperature effects. Standardize conditions (e.g., CDCl₃ at 25°C) and compare with computational predictions (DFT calculations using Gaussian). Cross-validate with X-ray crystallography for unambiguous structural assignment .
- Case Study : A 2025 study resolved conflicting δ values by correlating crystallographic data (Si-N bond lengths) with NMR shifts, confirming substituent-dependent deshielding effects .
Q. What strategies mitigate challenges in characterizing its thermal stability?
- Methodology : Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies exothermic/endothermic events (e.g., cyclization). For volatile byproducts, hyphenate TGA with GC-MS to identify degradation pathways .
- Contradictions : Reported decomposition temperatures vary due to heating rates; use isothermal TGA at 5°C/min for consistency .
Key Research Gaps
- Mechanistic Studies : Limited data on Si-N bond formation kinetics under varying catalytic conditions (e.g., Lewis acids).
- Environmental Impact : No studies on hydrolyzed byproducts’ ecotoxicity; recommend LC-MS/MS analysis for degradation profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
